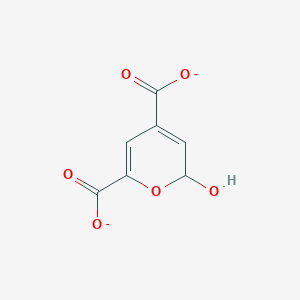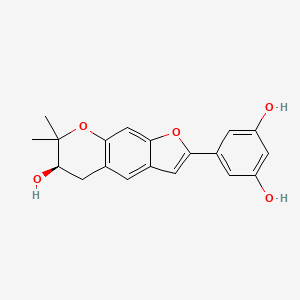
2-hydroxy-2H-pyran-4,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid comprising 2-hydroxy-2H-pyran with carboxy groups located at the 4- and 6-positions . This compound is a key intermediate in various biochemical pathways, particularly in the degradation of aromatic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-) involves the oxidation of protocatechuate (PCA) through the PCA 4,5-cleavage pathway . The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC) catalyzes the conversion of PCA to 2-pyrone-4,6-dicarboxylate (PDC) in the presence of NADP+ .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The synthesis is primarily carried out in research laboratories for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Reduction: Although less common, potential reduction reactions could involve the conversion of the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: NADP+ is a common reagent used in the oxidation of 4-carboxy-2-hydroxymuconate semialdehyde hemiacetal(2-).
Reduction: Reducing agents like sodium borohydride (NaBH4) could be used under mild conditions.
Major Products
Oxidation: The major product is 2-oxo-2H-pyran-4,6-dicarboxylate.
Reduction: The major product would be the corresponding alcohol derivative.
Aplicaciones Científicas De Investigación
2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the study of aromatic compound degradation pathways.
Biology: Plays a role in microbial metabolism, particularly in the degradation of lignin-derived compounds.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
The compound exerts its effects through enzymatic reactions. The enzyme 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase catalyzes the oxidation of the compound to 2-oxo-2H-pyran-4,6-dicarboxylate in the presence of NADP+ . This reaction follows an ordered BiBi mechanism, where NADP+ binds first, followed by the substrate .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-carboxymuconate semialdehyde hemiacetal: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxy-2H-pyran-4,6-dicarboxylic acid: Another related compound with similar functional groups.
Uniqueness
2-hydroxy-2H-pyran-4,6-dicarboxylate is unique due to its specific role in the PCA 4,5-cleavage pathway and its involvement in the degradation of lignin-derived compounds .
Propiedades
Fórmula molecular |
C7H4O6-2 |
|---|---|
Peso molecular |
184.1 g/mol |
Nombre IUPAC |
2-hydroxy-2H-pyran-4,6-dicarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
MLOJGZHQNWCBAC-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B1263706.png)





